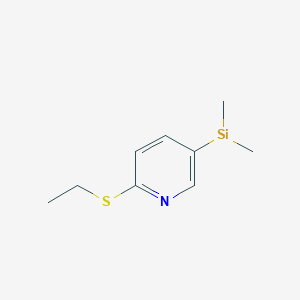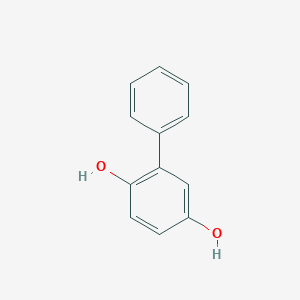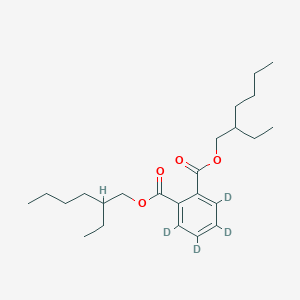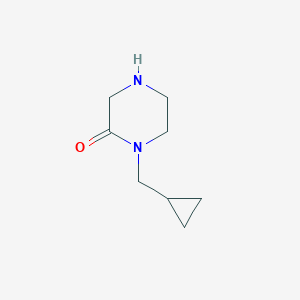
1-(Ciclopropilmetil)piperazin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)piperazin-2-one is an organic compound with the molecular formula C8H14N2O. It features a piperazine ring substituted with a cyclopropylmethyl group and a carbonyl group at the second position.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)piperazin-2-one has several scientific research applications:
Mecanismo De Acción
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
It is involved in the preparation of n-substituted piperazinopyridylsteroid derivatives as abiraterone analogs that inhibit growth and induce pro-apoptosis in human hormone-independent prostate cancer cell lines .
Análisis Bioquímico
Biochemical Properties
It is known that piperazine derivatives, which include 1-(Cyclopropylmethyl)piperazin-2-one, have shown a wide range of biological activities . For instance, they have been used in the synthesis of N-substituted piperazinopyridylsteroid derivatives as abiraterone analogs that inhibit growth and induce pro-apoptosis in human hormone-independent prostate cancer cell lines .
Cellular Effects
Molecular Mechanism
It is known that piperazin-2-ones can be synthesized through a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) process . This process involves the use of commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions . The characterization of drug metabolizing enzymes is necessary to determine the toxic metabolites of drugs .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences is a well-established field in bioinformatics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)piperazin-2-one can be synthesized through several methods. One common approach involves the reaction of methylpiperazine with cyclopropyl haloalkane, such as cyclopropyl chloromethane, under inert gas protection (e.g., nitrogen) and at a suitable temperature . The reaction product is then crystallized, purified, and dried to obtain the pure compound.
Industrial Production Methods: Industrial production methods for 1-(Cyclopropylmethyl)piperazin-2-one are not widely documented, suggesting that it is not yet produced on a large scale. the synthesis methods used in research settings can be adapted for industrial production with appropriate scaling and optimization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclopropylmethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Comparación Con Compuestos Similares
1-(Cyclopropylmethyl)piperazine: Lacks the carbonyl group and is used as an intermediate in organic synthesis.
N-Substituted Piperazines: These compounds have various substituents on the piperazine ring and are widely used in pharmaceuticals.
Piperazin-2-one Derivatives: Compounds with similar structures but different substituents at the second position.
Uniqueness: 1-(Cyclopropylmethyl)piperazin-2-one is unique due to the presence of both a cyclopropylmethyl group and a carbonyl group on the piperazine ring. This specific structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-5-9-3-4-10(8)6-7-1-2-7/h7,9H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWCBUXYQFCELW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCNCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
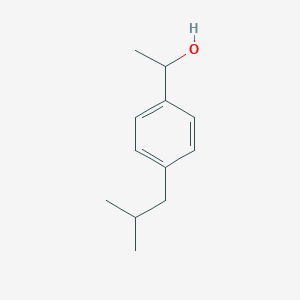
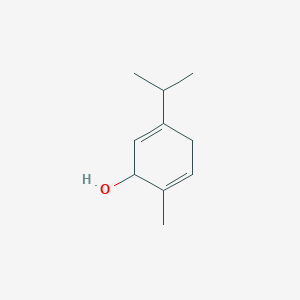
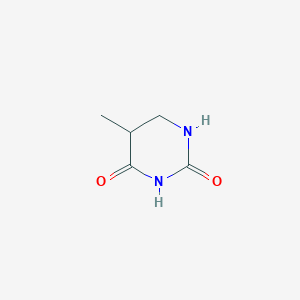
![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)
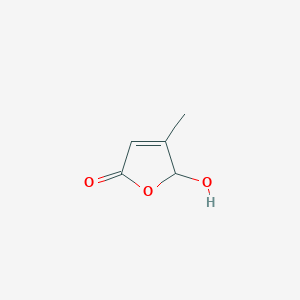
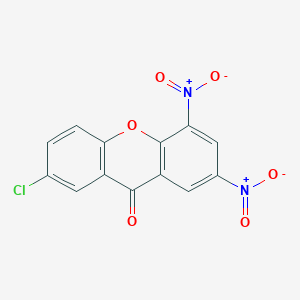

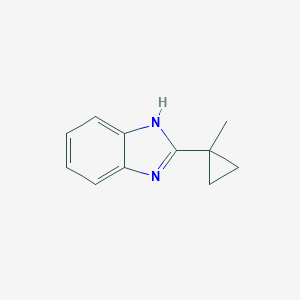
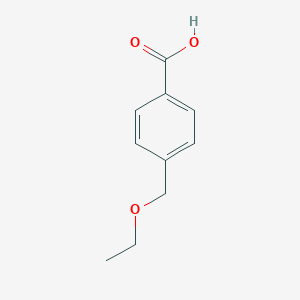
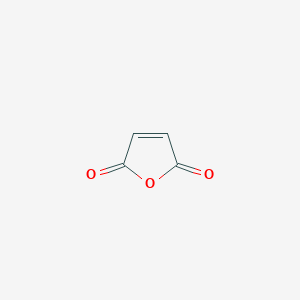
![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)
